Compound Description: Osimertinib mesylate is an antineoplastic agent used in the treatment of non-small cell lung cancer. It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) effective against tumors harboring the T790M mutation, which commonly arises as a resistance mechanism to first-generation EGFR TKIs. [, ]
Relevance: While not directly structurally analogous, Osimertinib mesylate shares a core 1-methyl-1H-indol-3-yl moiety with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. Both compounds incorporate this indole structure, suggesting a potential shared target or mechanism of action. [, ]
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate. Its presence requires stringent monitoring during drug manufacturing due to potential safety concerns. []
Relevance: Similar to Osimertinib, this compound also shares the 1-methyl-1H-indol-3-yl core structure with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This shared feature suggests a potential connection in their synthesis or points to a broader class of compounds containing this indole motif with potential pharmaceutical relevance. []
Compound Description: This compound serves as an important intermediate in synthesizing several biologically active compounds, including Osimertinib. It represents a key building block for generating diverse analogs within this class of molecules. []
Relevance: This compound features a 1H-indol-3-yl moiety, which is closely related to the 2-methyl-1H-indol-1-yl structure present in the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This structural similarity suggests these compounds might be grouped together as indole derivatives, potentially sharing similar synthetic pathways or displaying analogous biological activity profiles. []
Compound Description: This compound is a third-generation EGFR TKI with a good therapeutic effect on cancer. It targets the T790M and L858R mutations in EGFR, which are commonly associated with drug resistance. []
Relevance: This compound incorporates the 1-methyl-1H-indol-3-yl core structure, similar to Osimertinib and the potential genotoxic impurity mentioned above. This structural similarity connects it with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, highlighting the significance of this particular indole structure in developing therapeutic agents for cancer treatment. []
Compound Description: This compound is another example of a third-generation EGFR TKI demonstrating potential as a cancer therapeutic agent. Its specific structural features and mechanism of action are not explicitly detailed in the provided papers. [, ]
Relevance: While the provided information doesn't offer a detailed structural comparison, this compound is categorized alongside other third-generation EGFR TKIs, including Osimertinib and the acrylamide derivative mentioned above, which are structurally linked to the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide through the shared indole motif. This categorization suggests a potential structural link and a shared focus on EGFR inhibition as a therapeutic strategy for cancer. [, ]
Relevance: Despite lacking detailed structural information, its categorization as a third-generation EGFR TKI alongside compounds sharing the 1-methyl-1H-indol-3-yl motif with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide suggests a potential structural similarity and a shared focus on EGFR inhibition in cancer therapy. [, ]
Compound Description: L-699,333 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. It displays promising in vitro and in vivo activity in various models of inflammation and asthma. []
Relevance: Although belonging to a different chemical class than the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, L-699,333 features a thiopyrano[2,3,4-cd]indole core structure. This inclusion of an indole moiety, albeit modified, suggests a potential connection to the target compound in terms of broader indole-containing chemical space and potential biological activities associated with this scaffold. []
Compound Description: This compound was synthesized as a potential inhibitor of acetohydroxyacid synthase (AHAS), an enzyme involved in amino acid biosynthesis. Its crystal structure was determined, revealing intermolecular hydrogen bonding interactions. []
Relevance: This compound highlights the 1H-indol-3-yl moiety, which, though substituted differently, is similar to the 2-methyl-1H-indol-1-yl structure found in the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This structural resemblance suggests a potential link in terms of being indole-based molecules with potential pharmaceutical applications. []
p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide
Compound Description: These compounds are examples of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides synthesized and characterized to gain insight into the structures and hydrogen-bonding patterns of indole-based molecules. Their crystal structures were determined, revealing differences in steric repulsions and hydrogen bonding interactions based on the p-substituent. []
Relevance: Both compounds feature a 2-phenyl-1H-indol-7-yl moiety, demonstrating the versatility of the indole core in accommodating various substitutions. While the substitution pattern differs from the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, their shared indole backbone highlights the prevalence of this structure in a wide array of chemical compounds, suggesting potential commonalities in their synthesis or properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.